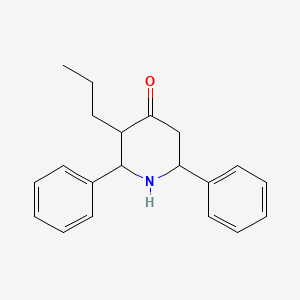

2,6-Diphenyl-3-propylpiperidin-4-one

Description

The compound 2,6-Diphenyl-3-propylpiperidin-4-one belongs to the piperidin-4-one family, a class of nitrogen-containing heterocyclic compounds. The piperidine (B6355638) ring is a fundamental component in many natural products, alkaloids, and pharmaceutically active drugs. chemrevlett.comchemrevlett.com The structure of this compound is characterized by a central piperidin-4-one ring with phenyl groups at the 2 and 6 positions and a propyl group at the 3 position. This specific substitution pattern influences its stereochemistry and potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenyl-3-propylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-2-9-17-19(22)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21H,2,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCTVXQJBQQGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diphenyl 3 Propylpiperidin 4 One and Analogues

Classical Multi-Component Condensation Reactions

Classical one-pot reactions, where multiple starting materials react to form a complex product, remain a cornerstone for the synthesis of the 2,6-diarylpiperidin-4-one scaffold. These methods are valued for their efficiency and the ability to generate molecular complexity in a single step.

Petrenko-Kritschenko Piperidone Synthesis Modifications

The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that condenses an aldehyde, a β-keto ester (or a derivative like acetonedicarboxylic acid), and ammonia (B1221849) or a primary amine to form a 4-piperidone. wikipedia.org The original reaction typically yields symmetrically substituted piperidones. However, modifications of this reaction allow for the introduction of substituents at the 3- and 5-positions.

For the synthesis of 3-alkyl-2,6-diphenylpiperidin-4-ones, a modified Petrenko-Kritschenko approach can be employed. This involves the condensation of benzaldehyde (B42025), an appropriate β-keto ester, and a source of ammonia. The introduction of the propyl group at the 3-position can be achieved by using a β-keto ester that already contains the propyl substituent or by subsequent alkylation of the resulting piperidinone. Research has demonstrated the synthesis of various 3-alkyl-2,6-diphenylpiperidin-4-one derivatives, confirming the viability of this method for creating analogues of the target compound. chemrevlett.com For instance, the synthesis of 3-alkyl-2,6-diphenylpiperidin-4-one oxime esters has been reported, showcasing the utility of the Petrenko-Kritschenko reaction in generating functionalized piperidinones. chemrevlett.com

Table 1: Examples of Petrenko-Kritschenko Synthesis for 2,6-Diarylpiperidin-4-one Analogues

| Aldehyde | β-Keto Ester/Derivative | Amine Source | Product | Reference |

| Benzaldehyde | Diethyl acetonedicarboxylate | Ammonium (B1175870) acetate (B1210297) | Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate | chemrevlett.com |

| Substituted Benzaldehydes | Ethyl acetoacetate | Ammonium acetate | 3,5-Dicarbethoxy-2,6-diaryl-4-piperidones | chemrevlett.com |

Mannich Reaction-Based Approaches to 2,6-Diaryl/Diphenylpiperidin-4-ones

The Mannich reaction is another powerful tool for the synthesis of 2,6-diarylpiperidin-4-ones. This one-pot condensation typically involves an aromatic aldehyde, a ketone with at least one α-hydrogen, and a primary amine or ammonia. nih.gov To synthesize 3-substituted derivatives like 2,6-diphenyl-3-propylpiperidin-4-one, an appropriately substituted ketone is used as a precursor.

Specifically, the reaction of benzaldehyde, an amine (such as ammonium acetate), and a ketone like 2-hexanone (B1666271) (which provides the propyl group at the 3-position) would lead to the desired product. The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, followed by the addition of the enolate of the ketone. A subsequent intramolecular cyclization via another Mannich-type reaction with a second molecule of the aldehyde and the amine forms the piperidinone ring. The synthesis of a closely related analogue, 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, has been successfully achieved using a similar Mannich-type condensation, highlighting the feasibility of this approach for obtaining 3-substituted piperidinones. researchgate.net

Further studies have demonstrated the synthesis of a variety of 2,6-diaryl-3-methyl-4-piperidones through the Mannich reaction of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate, indicating the general applicability of this method for introducing alkyl substituents at the 3-position. nih.gov The synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has also been reported, showcasing the versatility of the Mannich reaction in accommodating various substituents. nih.gov

Table 2: Mannich Reaction for the Synthesis of 2,6-Diarylpiperidin-4-one Analogues

| Aldehyde | Ketone | Amine Source | Product | Reference |

| Substituted aromatic aldehydes | Ethyl methyl ketone | Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |

| Benzaldehyde | Hexene-2-one | Ammonium acetate | 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | researchgate.net |

| Benzaldehyde, p-chlorobenzaldehyde, etc. | 3-Chloro-2-butanone | Ammonium acetate | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | nih.gov |

Advanced and Stereoselective Synthetic Routes

To achieve greater control over the stereochemistry of the piperidinone ring, more advanced synthetic methodologies have been developed. These routes often involve multiple steps but provide access to specific stereoisomers, which is crucial for various applications.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a powerful strategy for the construction of the piperidinone ring with defined stereochemistry. One such approach is the intramolecular aza-Michael addition. In this method, a linear precursor containing both an amine and a Michael acceptor (an α,β-unsaturated carbonyl system) is synthesized. The subsequent base- or acid-catalyzed intramolecular cyclization then forms the piperidine (B6355638) ring. rsc.orgresearchgate.net The stereochemical outcome of the cyclization can often be controlled by the substrate's stereochemistry or the reaction conditions.

For the synthesis of this compound, a suitable acyclic precursor would need to be assembled. This precursor would contain the necessary phenyl and propyl groups at the appropriate positions. The intramolecular aza-Michael addition has been successfully employed for the synthesis of various substituted piperidines, including 2,5- and 2,6-disubstituted derivatives. rsc.org

Diels-Alder Reactions for Piperidinone Framework Construction

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for the construction of six-membered rings. The aza-Diels-Alder reaction, where one of the components contains a nitrogen atom, is particularly useful for the synthesis of nitrogen-containing heterocycles, including piperidines. lookchem.comrsc.org

In the context of synthesizing this compound, an imine (the dienophile) derived from benzaldehyde could react with a suitable diene. The diene would need to be appropriately substituted to yield the desired 3-propyl-4-oxo substitution pattern on the resulting piperidine ring. The reaction of imines with electron-rich dienes, often catalyzed by Lewis acids or Brønsted acids, can lead to the formation of piperidin-4-one derivatives. rsc.org A four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction has also been reported, showcasing the versatility of this approach. researchgate.net

Asymmetric Synthesis and Chiral Induction in 2,6-Disubstituted Piperidinones

The development of asymmetric synthetic methods allows for the preparation of enantiomerically enriched 2,6-disubstituted piperidinones. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One approach involves the use of organocatalysis. Chiral organocatalysts can promote enantioselective intramolecular aza-Michael additions to generate chiral piperidines. rsc.org For example, enantiomerically enriched 2,5- and 2,6-disubstituted piperidines have been obtained using a chiral amine catalyst. rsc.org

Another strategy is the use of chiral aziridines as starting materials. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved from chiral aziridines. rsc.org This method involves a one-pot sequence of reactions, including reductive ring-opening of the aziridine (B145994) and intramolecular reductive amination.

Furthermore, an enantiodivergent approach to cis-2,6-disubstituted piperidin-4-ones has been developed. acs.org This method utilizes a decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl imines with β-keto acids, followed by an organocatalyzed condensation with aldehydes. This strategy allows for the synthesis of both enantiomers from the same precursors by simply changing the order of the reaction sequence.

Table 3: Overview of Stereoselective Synthetic Strategies

| Strategy | Key Features | Stereochemical Control | Reference |

| Intramolecular aza-Michael Addition | Cyclization of a linear precursor containing an amine and a Michael acceptor. | Substrate-controlled or catalyst-controlled. | rsc.orgresearchgate.netrsc.org |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine with a diene. | Diastereoselectivity often controlled by the geometry of the reactants and reaction conditions. | lookchem.comrsc.org |

| Organocatalytic Asymmetric Synthesis | Use of chiral organocatalysts to induce enantioselectivity. | Catalyst-controlled enantioselectivity. | rsc.org |

| Chiral Aziridine Approach | Use of enantiopure aziridines as starting materials. | Substrate-controlled stereoselectivity. | rsc.org |

| Chiral Auxiliary Approach | Use of a removable chiral group to direct stereoselective transformations. | Auxiliary-controlled diastereoselectivity. | acs.org |

Green Chemistry Approaches in Piperidinone Synthesis

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of piperidinone derivatives, green chemistry approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. These strategies offer significant advantages over traditional methods, which often rely on volatile organic solvents and stoichiometric reagents.

Deep Eutectic Solvent (DES)-Mediated Synthesis of 2,6-Diarylpiperidin-4-ones

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. rasayanjournal.co.in These systems, typically formed by mixing a quaternary ammonium salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as glucose or urea), are characterized by their low volatility, biodegradability, and low cost. rasayanjournal.co.innih.gov

A notable green methodology for the synthesis of 2,6-diarylpiperidin-4-ones utilizes a DES composed of glucose and choline chloride. rasayanjournal.co.in This approach involves a one-pot condensation reaction of an appropriate ketone, an aromatic aldehyde, and a source of ammonia within the DES. This method is praised for its high atom economy and for yielding the desired products in very good to excellent yields, typically ranging from 85-90%. rasayanjournal.co.in A key advantage of this protocol is the recyclability of the DES. After the product is isolated, the solvent can be recovered by evaporating the water used during extraction and reused in subsequent reactions, further enhancing the sustainability of the process. rasayanjournal.co.in

The reaction leverages the unique solvent properties of the DES, which can facilitate the reaction without the need for volatile and often toxic organic solvents. rasayanjournal.co.in Characterization of the synthesized compounds is typically performed using FT-IR, ¹H NMR, ¹³C NMR, and GC-MS spectral methods to confirm their structures. rasayanjournal.co.in

Table 1: Synthesis of 2,6-Diarylpiperidin-4-ones using Glucose-Choline Chloride DES Data sourced from an eco-friendly preparation study. rasayanjournal.co.in

| Reactants (Ketone, Aldehyde) | Product | Yield (%) |

|---|---|---|

| 2-Propanone, Benzaldehyde | 2,6-Diphenylpiperidin-4-one | 88 |

| 2-Butanone, Benzaldehyde | 3-Methyl-2,6-diphenylpiperidin-4-one | 85 |

| 3-Pentanone, Benzaldehyde | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | 86 |

| 2-Pentanone, 4-Hydroxybenzaldehyde | 2,6-Bis(4-hydroxyphenyl)-3-propylpiperidin-4-one analogue | 90 |

Solvent-Free and Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. oatext.comnih.gov When combined with solvent-free conditions, this technique represents a highly efficient and environmentally friendly approach to chemical synthesis. nih.gov

For the synthesis of 2,6-diaryl-4-piperidones, a one-pot, three-component reaction under microwave irradiation provides a rapid and efficient route. researchgate.net This protocol typically involves the condensation of an aromatic aldehyde, a ketone, and ammonium acetate without the use of any solvent. The reaction mixture is irradiated with microwaves for a short period, leading to the formation of the desired piperidinone in good to excellent yields. researchgate.net This method's advantages include its operational simplicity, the acceleration of the reaction rate, and the avoidance of catalysts and hazardous solvents, making it a particularly attractive green alternative. researchgate.net

Similarly, microwave irradiation has been effectively used in the synthesis of other heterocyclic systems, demonstrating its broad applicability. organic-chemistry.org For instance, the synthesis of various quinoline (B57606) derivatives has been successfully achieved under solvent-free and microwave conditions using catalysts like YbCl₃ or p-sulfonic acid calix researchgate.netarene, highlighting the versatility of this energy source in promoting complex organic transformations. nih.gov

Table 2: Microwave-Assisted Synthesis of Substituted Piperidinones Representative examples from a one-pot, three-component synthesis study. researchgate.net

| Aldehyde | Ammonia Source | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ammonium acetate | 5-8 | 92 |

| 4-Chlorobenzaldehyde | Ammonium acetate | 5-8 | 90 |

| 4-Methoxybenzaldehyde | Ammonium acetate | 5-8 | 88 |

| 4-Nitrobenzaldehyde | Ammonium acetate | 5-8 | 85 |

Catalytic Methods for Piperidinone Formation

Catalysis is fundamental to the efficient synthesis of piperidinones, enabling reactions to proceed under milder conditions with greater selectivity. Both acid and base catalysts are commonly employed in the classical Mannich reaction, which is the most prevalent method for constructing the 2,6-diarylpiperidin-4-one scaffold. nih.govresearchgate.netchemrevlett.com This reaction involves the condensation of an aldehyde, a ketone (or β-keto ester), and an amine or ammonia. chemrevlett.com

Beyond traditional acid/base catalysis, more advanced catalytic systems have been developed. For instance, the use of Lewis acids like zirconium tetrachloride can catalyze the reaction of anilines, aromatic aldehydes, and β-keto esters to form intermediates that are subsequently converted to piperidin-4-one-3-carboxylates under acidic conditions. researchgate.net

In the broader context of piperidone synthesis, other catalytic methods are also noteworthy. The Dieckmann condensation, a base-catalyzed intramolecular reaction, is a key step in synthesizing 4-piperidones from acyclic precursors. dtic.mil Furthermore, organocatalysis has been applied to the synthesis of piperidones, such as the proline-catalyzed imino-Diels–Alder reaction to form meso-2,6-diaryl-4-piperidones. jst.go.jp

The search for more sustainable catalysts has also led to innovations. As mentioned previously, Deep Eutectic Solvents can themselves act as catalysts, with their acidity being a key determinant of their catalytic activity in reactions like the Biginelli reaction for synthesizing dihydropyrimidinones. researchgate.net Additionally, metal catalysts, including palladium nanoparticles embedded in cyclodextrin, have been used in microwave-assisted C-H arylation reactions, which can be a step in more complex syntheses leading to functionalized heterocyclic systems. frontiersin.org

Structural Elucidation and Conformational Analysis of 2,6 Diphenyl 3 Propylpiperidin 4 One

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable tools for deducing the molecular structure of organic compounds. For 2,6-Diphenyl-3-propylpiperidin-4-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its stereochemistry, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

¹H and ¹³C NMR spectroscopy are powerful techniques for determining the stereochemistry of cyclic compounds like piperidin-4-ones. The chemical shifts (δ) and coupling constants (J) of the protons in the piperidine (B6355638) ring are particularly informative for assigning the relative configuration of the substituents.

In the case of 2,6-diarylpiperidin-4-ones, the observation of large coupling constants for the protons at C-2 and C-6 is indicative of a diaxial relationship with adjacent protons, which is characteristic of a chair conformation. niscpr.res.in For this compound, the protons at C-2, C-3, and C-6 are expected to reside in an equatorial orientation to minimize steric hindrance. This arrangement is the thermodynamically more stable conformation.

The stereochemical assignment is further supported by analyzing the coupling constants between the protons on the piperidine ring. A typical ¹H NMR spectrum would be expected to show the following key features:

H-2 and H-6 Protons: These protons would likely appear as doublets of doublets due to coupling with the adjacent methylene (B1212753) protons (or the proton at C-3 for H-2). Large coupling constants (typically in the range of 10-12 Hz) would suggest a trans-diaxial relationship with one of the adjacent protons, confirming the equatorial orientation of the phenyl groups.

H-3 Proton: The signal for the proton at C-3 would be influenced by its coupling with the proton at C-2 and the adjacent methylene protons of the propyl group. Its multiplicity and coupling constants would be consistent with an equatorial position.

Propyl Group Protons: The methylene and methyl protons of the propyl group would exhibit characteristic chemical shifts and splitting patterns.

NH Proton: The proton attached to the nitrogen atom would typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, with the chemical shifts of the ring carbons providing further evidence for the chair conformation. For instance, the carbons bearing equatorial substituents generally resonate at a different frequency compared to those with axial substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 1.5 - 2.5 | br s | - |

| H-2 | 4.0 - 4.2 | dd | J(H-2, H-3) ≈ 10-12, J(H-2, Hax-3) ≈ 3-4 |

| H-3 | 2.8 - 3.0 | m | - |

| H-5ax | 2.2 - 2.4 | dt | J(H-5ax, H-5eq) ≈ 12-14, J(H-5ax, H-6) ≈ 10-12 |

| H-5eq | 2.6 - 2.8 | dm | J(H-5eq, H-5ax) ≈ 12-14 |

| H-6 | 4.0 - 4.2 | dd | J(H-6, H-5ax) ≈ 10-12, J(H-6, H-5eq) ≈ 3-4 |

| Phenyl-H | 7.2 - 7.5 | m | - |

| Propyl-CH₂ | 1.3 - 1.7 | m | - |

Note: This is a predicted data table based on known values for similar 2,6-diaryl-3-alkylpiperidin-4-ones. Actual values may vary.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In this compound, the key vibrational bands would confirm the presence of the carbonyl group (C=O) of the piperidone ring, the N-H bond of the secondary amine, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

The position of the carbonyl absorption band is sensitive to the conformation of the ring and the orientation of adjacent substituents. For cyclic ketones, the C=O stretching frequency is influenced by ring strain and the presence of α-substituents. In a chair conformation, an equatorial α-substituent generally has a smaller effect on the carbonyl frequency compared to an axial one.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₂₀H₂₃NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (293.41 g/mol ). The fragmentation pattern can also offer clues about the structure, with characteristic losses of the phenyl and propyl substituents.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Value/Observation |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1720-1730 cm⁻¹ |

| N-H Stretch | ~3300-3400 cm⁻¹ (broad) | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 293.41 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the molecular structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecule's conformation and packing in the solid state. Although a crystal structure for the specific title compound is not publicly available, the analysis of a closely related analogue, 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, provides significant insights into the expected solid-state conformation. nih.gov

Analysis of Piperidine Ring Conformation (Chair Conformation)

X-ray diffraction studies on analogous 2,6-diarylpiperidin-4-ones consistently reveal that the piperidine ring adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes torsional strain and steric interactions between the substituents. For this compound, it is anticipated that the six-membered ring will exhibit a similar chair geometry. The nitrogen atom and the C-4 carbon atom would be located out of the plane defined by the other four carbon atoms of the ring.

Dihedral Angle Analysis and Substituent Orientations (Equatorial Disposition)

A detailed analysis of the dihedral angles within the piperidine ring and the orientation of the substituents provides further confirmation of the chair conformation. In the crystal structure of the analogous 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, all substituents—the two phenyl groups and the prop-2-en-1-yl group—are found to occupy equatorial positions. nih.gov This arrangement is energetically favorable as it minimizes 1,3-diaxial interactions, which would be present if the bulky substituents were in axial positions.

The dihedral angles between the mean plane of the piperidine ring and the planes of the two phenyl rings are also of interest. In the analogue, these angles are 70.31 (11)° and 79.00 (11)°. nih.gov The dihedral angle between the two phenyl rings themselves is 47.51 (12)°. nih.gov These values indicate that the phenyl rings are not coplanar with the piperidine ring but are twisted out of the plane.

Table 3: Selected Crystallographic Data for the Analogous 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.7588 (4) |

| b (Å) | 23.4597 (5) |

| c (Å) | 8.7769 (2) |

| β (°) | 98.771 (1) |

| V (ų) | 3410.34 (13) |

| Z | 8 |

Data obtained from the crystallographic study of 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the solid state of the analogous 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, the molecules are linked into dimers by C—H···π interactions. nih.gov Specifically, a hydrogen atom from a methylene group on one molecule interacts with the π-system of a phenyl ring on a neighboring molecule. nih.gov It is plausible that this compound would exhibit similar intermolecular forces, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as van der Waals interactions, which would dictate its crystal packing.

Stereochemical Purity and Isomer Separation Techniques

The synthesis of this compound typically results in a mixture of stereoisomers. The presence of three chiral centers (at C2, C3, and C6) means that multiple diastereomers and enantiomers can be formed. Achieving stereochemical purity is crucial for understanding the specific biological activities and structure-activity relationships of each isomer. This necessitates the use of specialized separation techniques to resolve these complex mixtures.

Diastereomer and Enantiomer Resolution Methods

The separation of stereoisomers of substituted piperidones can be a challenging task. Diastereomers, having different physical properties, can often be separated by conventional methods, while enantiomers require a chiral environment for resolution.

Diastereomer Resolution:

Classical methods for separating diastereomers, such as fractional crystallization, are often employed. This technique relies on the differences in solubility between diastereomers in a particular solvent or solvent mixture. For instance, the separation of diastereomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester was successfully achieved through fractional crystallization of their hydrochloride salts. nih.gov This approach could theoretically be applied to this compound, where the different spatial arrangements of the phenyl and propyl groups would lead to distinct crystalline structures and solubilities for each diastereomer.

Another approach to controlling diastereomeric purity is through stereoselective synthesis, which aims to form one diastereomer preferentially. For example, certain synthetic routes for substituted piperidines show excellent diastereoselectivity, yielding a primary product with only negligible amounts of other diastereomers. nih.gov While not a separation method per se, it simplifies the purification process significantly.

Enantiomer Resolution:

Enantiomers possess identical physical properties in an achiral environment, making their separation more complex. Resolution requires the introduction of a chiral resolving agent or interaction with a chiral environment.

Classical Resolution via Diastereomeric Salt Formation: This is a common strategy where the racemic piperidone base is reacted with a chiral acid (like tartaric acid or its derivatives) to form diastereomeric salts. These salts, now being diastereomers, can be separated by fractional crystallization. Once separated, the pure enantiomer of the piperidone can be recovered by removing the chiral auxiliary.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted. For instance, a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the base n-BuLi with the chiral ligand sparteine, allowing for the isolation of starting materials with high enantiomeric ratios. whiterose.ac.uk This technique modifies one enantiomer, allowing for its separation from the unreacted one.

The general strategies for resolving stereoisomers are summarized in the table below.

| Resolution Method | Target Isomers | Principle | Applicability to Piperidones |

| Fractional Crystallization | Diastereomers | Difference in solubility and crystal lattice energy. | Widely used for separating diastereomeric salts or compounds. nih.gov |

| Classical Resolution | Enantiomers | Formation of separable diastereomeric salts with a chiral resolving agent. | A standard and established method for resolving racemic bases like piperidines. |

| Kinetic Resolution | Enantiomers | Differential reaction rate of enantiomers with a chiral catalyst or reagent. | Demonstrated for related 2-arylpiperidine derivatives. whiterose.ac.uk |

| Chiral Chromatography | Enantiomers & Diastereomers | Differential interaction with a chiral stationary phase. | A powerful and versatile analytical and preparative technique. nih.gov |

Chiral Chromatography Applications

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and widely used technique for both the analytical and preparative separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

While specific chiral HPLC methods for this compound are not detailed in readily available literature, the resolution of structurally similar piperidine derivatives provides a strong basis for method development. For example, various racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ. nih.gov

The selection of the CSP and the mobile phase is critical for achieving separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used CSPs for a broad range of racemic compounds. mdpi.com

The general approach involves screening different CSPs with various mobile phases, typically consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an amine, like diethylamine, is often used when separating basic compounds like piperidines to improve peak shape and resolution. mdpi.com

A hypothetical set of starting conditions for the chiral resolution of this compound, based on methods for similar compounds, is presented below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) | Kromasil® 5-Amycoat (Amylose tris(3,5-dimethylphenylcarbamate)) mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (80:20, v/v) | n-Hexane / Isopropanol + 0.1% Diethylamine (85:15, v/v) mdpi.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

These conditions would require systematic optimization of the mobile phase composition and potentially the temperature to achieve baseline separation of the enantiomers of each diastereomer of this compound.

Chemical Reactivity and Derivatization of 2,6 Diphenyl 3 Propylpiperidin 4 One

Transformations at the Piperidin-4-one Carbonyl Group

The carbonyl group at the C-4 position is a key site for derivatization, readily undergoing reactions typical of ketones, such as condensation with amine derivatives and reduction to the corresponding alcohol.

Oxime Formation and Subsequent Reactions

The reaction of 2,6-diaryl-3-alkylpiperidin-4-ones with hydroxylamine (B1172632) hydrochloride is a common method to synthesize the corresponding oxime derivatives. nih.govresearchgate.net This condensation reaction typically involves refluxing the parent piperidinone with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695). nih.gov The resulting 2,6-diphenyl-3-propyl-4-piperidinone oxime is a stable compound that can be isolated and characterized.

The formation of the oxime introduces a new functional group that can participate in further reactions. For instance, the oxime can be acylated to form oxime esters. researchgate.net Studies on related 3-alkyl-2,6-diphenylpiperidin-4-one oximes have shown that these molecules tend to adopt a normal chair conformation with all substituents in the equatorial orientation. researchgate.net The nitrogen atom of the parent piperidine (B6355638) ring can also be acylated even after oxime formation, leading to N-substituted oxime derivatives. For example, N-benzoyl-3-isopropyl-2,6-diphenylpiperidin-4-one oxime has been synthesized, and structural analysis revealed that the piperidine ring in this derivative adopts a boat conformation in the solid state.

Table 1: Examples of Oxime Derivatives from Substituted 2,6-Diphenylpiperidin-4-ones This table is generated based on data for analogous compounds and illustrates the types of derivatives that can be formed.

| Derivative Name | Substituents | Reference |

| 2-(4-Methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | R2=4-MeO-Ph, R3=Me, R6=4-Cl-Ph | nih.govresearchgate.net |

| 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | R2=4-Me-Ph, R3=Me, R6=4-OH-Ph | nih.govresearchgate.net |

| N-Benzoyl-3-isopropyl-2,6-diphenylpiperidin-4-one oxime | N-Benzoyl, R3=isopropyl | |

| 3-Alkyl-2,6-diphenylpiperidin-4-one oxime esters | O-Acyl, R3=alkyl | researchgate.net |

Hydrazone Derivatives Synthesis

The carbonyl group of 2,6-diphenyl-3-propylpiperidin-4-one readily condenses with hydrazine (B178648) and its derivatives to form hydrazones. The synthesis of new benzoyl hydrazones from 2,6-diphenylpiperidin-4-one has been reported, highlighting the utility of this reaction. nih.gov The general procedure involves refluxing the piperidinone with a suitable hydrazine, such as hydrazine hydrate (B1144303) or a substituted benzhydrazide, in an alcoholic solvent. nih.gov A few drops of acid, like acetic acid, can be used to catalyze the reaction.

This reaction has been used to create a variety of hydrazone derivatives from analogous piperidinones. For example, reacting N-substituted piperidin-4-ones with hydrazine hydrate in ethanol yields the corresponding hydrazone. nih.gov Similarly, thiosemicarbazone derivatives can be synthesized by reacting the piperidinone with thiosemicarbazide. nih.govresearchgate.net These reactions demonstrate the accessibility of the C-4 carbonyl for condensation, providing a straightforward route to compounds with the C=N-N linkage.

Reduction Reactions to Piperidinols

The reduction of the carbonyl group in 2,6-diaryl-3-alkylpiperidin-4-ones yields the corresponding piperidin-4-ol derivatives, also known as piperidinols. This transformation introduces a hydroxyl group and a new stereocenter at the C-4 position. The stereochemical outcome of the reduction is of significant interest.

One reported method for this transformation involves the use of a Grignard reagent. The reaction of cis-3-alkyl-2,6-diarylpiperidin-4-ones with reagents like methylmagnesium iodide (CH₃MgI) results in the formation of the corresponding tertiary alcohols, 3,4-dialkyl-2,6-diaryl-piperidin-4-ols. researchgate.netresearchgate.net This reaction proceeds via nucleophilic addition to the carbonyl carbon.

While specific studies on the simple hydride reduction (e.g., with sodium borohydride, NaBH₄) of the 3-propyl derivative are not detailed in the provided sources, the reduction of related piperidinones is a standard procedure. nih.gov Such reductions typically lead to a mixture of diastereomeric alcohols (cis and trans isomers with respect to the orientation of the new hydroxyl group and existing substituents). The stereoselectivity of the reduction often depends on the steric hindrance posed by the substituents on the piperidine ring, which directs the approach of the hydride reagent.

Modifications at the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is another key site for chemical modification, allowing for the introduction of various substituents through alkylation and acylation reactions. eurekaselect.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. chemrxiv.orgresearcher.life

N-Alkylation involves the reaction of the piperidinone with an alkyl halide or another suitable alkylating agent. For example, N-substituted derivatives can be prepared by reacting the parent piperidinone with compounds like 2-chloromethyl benzimidazole (B57391) in a solvent such as ether. nih.gov This results in the formation of a new carbon-nitrogen bond. The process can be facilitated by a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

N-Acylation is the reaction of the piperidinone with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative (an amide). This reaction is a common strategy to modify the properties of the piperidine scaffold. For instance, N-propionyl and other N-acyl derivatives of substituted piperidin-4-ones have been synthesized and characterized. researchgate.net The synthesis of N-(2-(thiophene-2-yl)acetyl) piperidin-4-one oxime demonstrates that acylation can be performed on derivatives where the carbonyl group has already been modified. saapjournals.org

Synthesis of N-Substituted Piperidinone Derivatives

The N-alkylation and N-acylation reactions described above provide access to a wide range of N-substituted this compound derivatives. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

The synthesis of these derivatives follows standard organic chemistry protocols. For N-acylation, an acyl chloride can be added to a solution of the piperidone and a base like triethylamine (B128534) in a solvent such as dichloromethane. N-alkylation can be achieved by treating the piperidinone with sodium hydride followed by an alkyl halide, a method used to synthesize N-(3-(piperidin-1-yl)propyl) derivatives of related systems. nih.gov

Table 2: Examples of N-Substituted Derivatives of 2,6-Diarylpiperidin-4-ones This table is generated based on data for analogous compounds and illustrates the types of N-substituted derivatives that can be synthesized.

| Derivative Type | Reagent/Substituent | Reference |

| N-Acyl | N-Propionyl | researchgate.net |

| N-Acyl | N-(2-(thiophene-2-yl)acetyl) | saapjournals.org |

| N-Alkyl | N-(Benzimidazol-2-ylmethyl) | nih.gov |

| N-Alkyl | N-Benzyl (on oxime derivative) | researchgate.net |

Functionalization of the Alkyl and Phenyl Substituents

The reactivity of the peripheral propyl and phenyl groups of this compound allows for the introduction of diverse functionalities, enabling the synthesis of a wide array of derivatives. These modifications can significantly alter the compound's physicochemical properties.

Reactions on the Propyl Chain

The saturated n-propyl group at the C-3 position of the piperidinone ring is generally less reactive than the heterocyclic core. Standard C-H functionalization methods can be applied, although the literature on this specific substrate is limited. The reactivity often mirrors that of simple alkanes.

One potential pathway for functionalization is free radical halogenation . This reaction typically proceeds via the abstraction of a hydrogen atom by a halogen radical, followed by reaction with a halogen molecule. The selectivity for the position of halogenation on the propyl chain (C-1', C-2', or C-3') would be influenced by the relative stability of the resulting carbon radicals (tertiary > secondary > primary).

While direct functionalization of the propyl chain is not extensively documented, studies on analogous compounds with functionalized alkyl chains provide insight into potential derivatization strategies. For instance, the synthesis of compounds like 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one introduces a reactive handle on the alkyl substituent. researchgate.net The chloro group in such a derivative is susceptible to nucleophilic substitution , allowing for the introduction of various nucleophiles such as azides, cyanides, or amines, thereby extending the molecular complexity.

Table 1: Potential Reactions on the C-3 Alkyl Chain

| Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| Free Radical Halogenation | Br₂, UV light or AIBN | 3-(Bromopropyl)-2,6-diphenylpiperidin-4-one | Reaction is plausible but not specifically documented for this substrate. Selectivity may vary. |

Electrophilic/Nucleophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings at the C-2 and C-6 positions are key sites for modification through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The piperidine ring, attached to the phenyl groups at their respective C-1 positions, acts as an alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing for electrophilic aromatic substitution. msu.edu This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction, particularly when the positive charge is located on the carbon bearing the substituent. libretexts.org Consequently, electrophiles are directed to the positions ortho (C-2'/C-6') and para (C-4') to the point of attachment to the piperidine core.

Common EAS reactions that could be applied to this scaffold include nitration and halogenation.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, yielding a mixture of ortho- and para-nitro derivatives. youtube.com The specific ratio of isomers can be influenced by steric hindrance from the bulky piperidine ring, which may favor substitution at the less hindered para position. Mild nitrating reagents, such as 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, can also be employed to achieve mono-nitration under gentle conditions. nih.gov

Halogenation: The introduction of a halogen (e.g., Br or Cl) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org This reaction would also be expected to yield primarily ortho- and para-substituted products.

The reactivity and regioselectivity can be complex. For example, in the nitration of the related 2,5-diphenyl-1,3,4-oxadiazole, the choice of nitrating agent (nitric acid alone versus mixed acids) was shown to significantly alter the ratio of meta to para substitution products. rsc.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the unsubstituted phenyl rings of this compound is generally not feasible. youtube.com The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a suitable leaving group (like a halide) to stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com Since the phenyl rings on the parent compound lack such activation, they are not susceptible to attack by nucleophiles under standard SNAr conditions. Derivatization of the phenyl rings via EAS to install these necessary activating groups would be a prerequisite for any subsequent nucleophilic substitution reactions.

Table 2: Potential Aromatic Substitution Reactions on the Phenyl Rings

| Reaction Type | Reagents/Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)-6-phenyl... and 2,6-Bis(4-nitrophenyl)... derivatives | The piperidine ring directs substitution to the ortho and para positions. msu.edu |

| Bromination (EAS) | Br₂, FeBr₃ | 2-(4-Bromophenyl)-6-phenyl... and 2,6-Bis(4-bromophenyl)... derivatives | Steric hindrance may favor the para isomer. libretexts.org |

Formation of Condensed and Spiro Heterocyclic Systems involving the Piperidinone Scaffold

The piperidinone scaffold serves as a versatile building block for the synthesis of more complex polycyclic systems. The carbonyl group at the C-4 position and the secondary amine are the primary reactive sites for constructing fused (condensed) and spirocyclic architectures.

Condensed Heterocyclic Systems

The formation of condensed heterocycles typically involves reactions at the C-4 carbonyl and an adjacent position. A common strategy involves the initial conversion of the C-4 ketone into a hydrazone, which then acts as a precursor for building a new fused ring.

For example, reaction of this compound with hydrazine hydrate (H₂NNH₂) yields the corresponding This compound hydrazone . This intermediate is a versatile synthon. Treatment of the hydrazone with β-dicarbonyl compounds, such as ethyl acetoacetate, can lead to the formation of a fused pyrazole (B372694) ring through intramolecular cyclization and dehydration. This results in the formation of a pyrazolo[3,4-c]piperidine derivative. Similar strategies are employed in the synthesis of various pyrazolopyridine and pyrazolopyrimidine systems. nih.govmdpi.com

Another pathway involves the autoxidation of hydrazone derivatives. As seen in related quinolone systems, 4-hydrazinyl derivatives can undergo dimerization and autoxidation to form condensed pyridazine (B1198779) rings, resulting in complex pentacyclic structures. nih.gov This suggests that the hydrazone of the title piperidinone could be a precursor to fused pyridazino[4,5-c]piperidine systems under appropriate oxidative conditions.

Spiro Heterocyclic Systems

Spirocycles are formed when a single atom (the spiro atom) is part of two distinct rings. The C-4 carbon of the piperidinone ring is an ideal center for the construction of spiro heterocycles.

Spiro-oxiranes: Reaction of the piperidinone with diazomethane (B1218177) (CH₂N₂) can stereospecifically yield piperidine-4-spiro-2'-oxiranes . documentsdelivered.com This reaction involves the addition of a methylene (B1212753) group across the carbonyl double bond.

Spiro-hydantoins and Thiohydantoins: A one-pot, multi-component reaction, such as the Bucherer-Bergs reaction, can be used to synthesize spiro-hydantoins. This involves treating the piperidinone with potassium cyanide (KCN) and ammonium (B1175870) carbonate. A similar approach using ammonium thiocyanate (B1210189) or an isothiocyanate can be used to generate spiro-thiohydantoins. nih.gov These reactions proceed through an intermediate aminonitrile, which then cyclizes.

These synthetic strategies highlight the utility of the piperidinone core in generating structurally diverse and complex molecules with three-dimensional architectures. rsc.org

Table 3: Synthesis of Condensed and Spiro Heterocyclic Systems

| System Type | Key Reagents | Resulting Core Structure | Reference Strategy |

|---|---|---|---|

| Condensed | 1. Hydrazine hydrate2. β-Ketoester | Pyrazolo[3,4-c]piperidine | nih.govmdpi.com |

| Spiro | Diazomethane | Piperidine-4-spiro-2'-oxirane | documentsdelivered.com |

Computational and Theoretical Investigations of 2,6 Diphenyl 3 Propylpiperidin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For derivatives of the 2,6-diphenylpiperidin-4-one scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. researchgate.net

Theoretical calculations consistently predict that the piperidin-4-one ring adopts a stable chair conformation, which is the energetically favorable arrangement. In this conformation, the bulky phenyl and propyl substituents typically occupy equatorial positions to minimize steric hindrance. nih.gov DFT-optimized geometries show good agreement with experimental data obtained from X-ray crystallography for related structures. For instance, a comparison of calculated and experimental bond lengths and angles for a similar compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, reveals a high degree of correlation, validating the accuracy of the computational model. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For example, the calculated HOMO-LUMO energy gap for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was found to be 5.42 eV, suggesting high stability. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, negative potential regions (typically around the carbonyl oxygen) indicate sites susceptible to electrophilic attack, while positive regions (often near the N-H group) are prone to nucleophilic attack. researchgate.net

| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |

|---|---|---|---|

| Bond Length | C1-O1 | 1.216 | 1.215 |

| N1-C1 | 1.471 | 1.468 | |

| C2-Cl1 | 1.821 | 1.835 | |

| C3-C4 | 1.524 | 1.531 | |

| Bond Angle | C2-C1-N1 | 110.1 | 110.5 |

| C5-N1-C1 | 114.2 | 114.8 | |

| C4-C3-C2 | 111.9 | 112.3 | |

| C1-C2-Cl1 | 107.5 | 107.9 |

Data adapted from a study on a closely related derivative to illustrate typical correlations between experimental and DFT-calculated values. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net While specific MD studies on 2,6-diphenyl-3-propylpiperidin-4-one are not extensively documented, the application of this technique provides critical insights into the conformational landscape and dynamic behavior of such molecules. nih.gov

An MD simulation would typically begin with the DFT-optimized structure of the molecule. The molecule is then placed in a simulated environment, such as a box of explicit water molecules, and subjected to a chosen force field (e.g., CHARMM, AMBER) that dictates the physics of interatomic interactions. The simulation then calculates the trajectory of each atom over a set period, often nanoseconds, revealing how the molecule behaves in a dynamic state. nih.govresearchgate.net

For this compound, MD simulations can be used to:

Assess Conformational Stability: MD can confirm the stability of the chair conformation and explore the energy barriers for ring inversion or transitions to other conformers like boat or twist-boat forms.

Analyze Substituent Dynamics: The simulation can track the rotational freedom and preferred orientations of the two phenyl rings and the propyl group. This is crucial for understanding how the molecule presents itself for interaction with a biological target.

Study Solvent Effects: By simulating the molecule in a solvent, MD can reveal the formation and dynamics of hydrogen bonds between the piperidone's N-H and C=O groups and surrounding water molecules, which influences its solubility and bioavailability.

Explore Ligand-Receptor Dynamics: When docked into a receptor, MD simulations can show how the ligand-protein complex behaves over time, providing a more realistic view of the binding stability and conformational changes that may occur upon binding. nih.gov

Analyses of the resulting trajectories, such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), quantify the stability of the molecule and the flexibility of its constituent parts, respectively. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the 2,6-diphenylpiperidin-4-one scaffold, QSAR studies can be instrumental in designing new derivatives with enhanced potency or desired properties.

A QSAR model is built by first compiling a dataset of structurally similar piperidin-4-one analogs with experimentally measured biological activities (e.g., IC₅₀ values). nih.gov For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its chemical structure:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which relate to the molecule's ability to engage in electrostatic or covalent interactions.

Steric Descriptors: Including molecular weight, volume, and surface area, which describe the size and shape of the molecule, critical for fitting into a receptor's binding site.

Hydrophobic Descriptors: Commonly the partition coefficient (logP), which measures the molecule's lipophilicity and affects its ability to cross cell membranes.

Using statistical methods like Partial Least Squares (PLS) regression, a mathematical equation is derived that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model, validated by its high correlation coefficient (R²) and predictive power (Q²), can then be used to predict the activity of novel, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. For piperidine (B6355638) derivatives, QSAR can help elucidate which substituent positions and properties are most critical for activity, guiding the rational design of more effective therapeutic agents. nih.gov

Molecular Docking Studies for Hypothetical Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates.

Numerous docking studies have been performed on derivatives of 2,6-diphenylpiperidin-4-one to explore their hypothetical interactions with various biological targets. For example, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was docked against Influenza A virus receptors, where it showed strong binding affinity with both RNA polymerase and neuraminidase. researchgate.net Similarly, various 2,6-diphenylpiperidin-4-ol (B8612959) derivatives were docked into the active site of the SARS-CoV-2 main protease and the enzyme renin, an important target for hypertension. nveo.orgijpbs.com

The docking process involves placing the ligand in the active site of the receptor and sampling numerous orientations and conformations to find the one with the most favorable binding energy (docking score). The analysis of the best-docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Often formed between the piperidone's N-H or C=O group and polar amino acid residues in the receptor.

Hydrophobic Interactions: Involving the phenyl rings of the ligand and nonpolar residues of the receptor.

Pi-Pi Stacking: Potential interactions between the aromatic phenyl rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These studies consistently show that the piperidin-4-one scaffold can effectively fit into the binding pockets of diverse enzymes and receptors, establishing a molecular basis for their observed biological activities.

| Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3,3-dimethyl-2,6-diphenylpiperidin-4-ol | Renin (4PYV) | Not specified | THR-77, ASP-32, PHE-117 |

| 3-methyl-2,6-diphenylpiperidin-4-ol | SARS-CoV-2 MPro (5R84) | -6.812 (Glide Score) | Not specified |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Influenza Neuraminidase | -8.9 (XP GScore) | ARG-292, GLU-276, ARG-118 |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Influenza RNA Polymerase | -8.2 (XP GScore) | CYS-565, LYS-625, ARG-361 |

Data compiled from multiple studies to illustrate the application of molecular docking to this class of compounds. researchgate.netnveo.orgijpbs.com

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together and which forces govern the crystal's structure. This analysis has been extensively applied to various derivatives of 2,6-diphenylpiperidin-4-one. researchgate.netnih.govnih.gov

The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystal environment. Distances from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) are calculated and can be mapped onto the surface using a normalized contact distance (dₙₒᵣₘ). Red spots on the dₙₒᵣₘ map highlight short intermolecular contacts, which are indicative of strong interactions like hydrogen bonds. researchgate.net

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts as a scatter plot of dᵢ versus dₑ. This plot allows for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts. For piperidin-4-one derivatives, the most significant contributions to crystal packing invariably come from H···H contacts, reflecting the hydrogen-rich nature of the molecule. Other important interactions include C···H/H···C contacts, indicative of C-H···π interactions, and O···H/H···O contacts, corresponding to hydrogen bonds involving the carbonyl oxygen and the N-H group. nih.gov

| Derivative | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Contacts (%) |

|---|---|---|---|---|

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | 68.0 | 19.0 | 12.0 | 1.0 |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | 58.7 | 19.9 | 8.0 | 13.4 (Cl···H, N···H) |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | 53.3 | 19.1 | 7.7 | 19.9 (F···H, C···C) |

Data compiled from studies on related derivatives. researchgate.netresearchgate.netnih.gov

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, insights from DFT calculations are particularly valuable. The distribution of the HOMO and LUMO provides a clear indication of reactive sites. The HOMO is typically localized on regions with high electron density, making them susceptible to electrophilic attack, while the LUMO is found on electron-deficient regions, which are sites for nucleophilic attack. researchgate.net

The Molecular Electrostatic Potential (MEP) surface further refines this prediction. The negative potential region around the carbonyl oxygen atom confirms it as a primary site for electrophilic attack and coordination to metal ions. Conversely, the area around the N-H proton is electropositive, making it a hydrogen bond donor and a site for deprotonation under basic conditions. researchgate.net

These theoretical predictions align with the known chemistry of the piperidin-4-one scaffold, which can undergo reactions at several key positions:

The Nitrogen Atom: The lone pair on the nitrogen allows for N-alkylation or N-acylation reactions.

The Carbonyl Group: The ketone can be reduced to a secondary alcohol or react with nucleophiles (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols. It can also form imine derivatives like oximes and hydrazones. researchgate.netwho.int

The α-Methylene Groups: The protons on the carbons adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions. eurekaselect.com

Computational studies can model the transition states and intermediates of these reactions to determine activation energies and predict the most likely mechanistic pathways, providing a theoretical framework that complements and guides experimental synthetic efforts. mdpi.com

Exploration of Pharmacological Potential As a Molecular Scaffold

Mechanistic Insights into Biological Activity (in vitro/in silico)

Antioxidant Activity Investigations (in vitro assays like DPPH)

The antioxidant potential of molecules based on the 2,6-diphenylpiperidin-4-one scaffold has been evaluated using in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. academicjournals.orgmdpi.com The DPPH assay is a widely used method to determine the free-radical scavenging ability of compounds. nih.gov It employs a stable free radical, DPPH, which presents a deep purple color and absorbs strongly at 517 nm. nih.gov When an antioxidant molecule donates a hydrogen atom or an electron to the DPPH radical, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow, which is measured spectrophotometrically. nih.govnih.gov The decrease in absorbance is proportional to the radical scavenging activity of the compound. nih.gov

Research into 2,6-diphenylpiperidine-4-one and its derivatives has shown that structural modifications significantly influence their antioxidant capacity. A study designed to synthesize and evaluate these compounds found that derivatives with substituted aryl groups, particularly those containing phenol (B47542) and methoxy (B1213986) groups, demonstrated better antioxidant activity than their unsubstituted counterparts. who.int For instance, one compound with a substituted phenyl ring exhibited an excellent IC50 value of 1.84±0.15 µg/ml, which is comparable to the standard antioxidant, ascorbic acid (IC50 1.65±0.16 µg/ml). who.int This enhanced activity is attributed to the greater hydrogen-donating ability of the substituted phenyl ring, which is stabilized by resonance. who.int

In another study, various novel piperidine (B6355638) derivatives were assessed for their antioxidant properties. academicjournals.org The results indicated that all tested compounds revealed antioxidant potential greater than 49% at a concentration of 1 mg/ml when compared to the standard, Rutin, which showed 97% scavenging capacity at the same concentration. academicjournals.org One specific derivative demonstrated the highest scavenging capacity of 78% at 1000 µg/ml. academicjournals.org These findings underscore the potential of the 2,6-diphenylpiperidin-4-one scaffold in designing new and effective antioxidant agents. who.int

| Compound/Derivative | Assay Result (IC50 or % Inhibition) | Standard Reference | Source |

|---|---|---|---|

| Substituted Aryl Derivative (with phenol/methoxy) | IC50: 1.84 - 4.53 µg/ml | Ascorbic Acid (IC50: 1.65 µg/ml) | who.int |

| Unsubstituted Aryl Derivative | IC50: 6.46 - 11.13 µg/ml | Ascorbic Acid (IC50: 1.65 µg/ml) | who.int |

| Piperidine Derivative 8 | 78% scavenging at 1000 µg/ml | Rutin (97% scavenging at 1000 µg/ml) | academicjournals.org |

| Piperidine Derivative 6 | 49% scavenging at 1000 µg/ml | Rutin (97% scavenging at 1000 µg/ml) | academicjournals.org |

In Vitro Cytotoxicity Screening against Cell Lines

The 2,6-diphenylpiperidin-4-one scaffold has been utilized as a foundational structure for developing novel cytotoxic and anticancer agents. researchgate.netresearchgate.net Various derivatives have been synthesized and screened for their cytotoxic properties against a range of human cancer cell lines using methods such as the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. researchgate.netmdpi.com

Studies have shown that certain 3,5-bis(arylidene)-2,6-diphenylpiperidin-4-one derivatives display significant cytotoxic properties against leukemic cell lines. researchgate.net The mechanism of these compounds often involves interaction with cellular thiols, which distinguishes them from agents that target nucleic acids, thereby potentially avoiding issues of mutagenicity. researchgate.net In one study, derivatives were screened against leukemic and colon cancer cell lines, with some compounds showing equipotent cytotoxicity against human leukemia cell lines when compared to the standard drug doxorubicin (B1662922). researchgate.net

Further research on a series of 3,5-bis(benzylidene)-4-piperidones demonstrated potent and tumor-selective toxicity. mdpi.com These compounds were highly toxic to human oral cancer cell lines (Ca9-22, HSC-2, HSC-4) and other malignancies like colon adenocarcinoma (Colo-205, HT29) and lymphoid cells (CEM), while being significantly less toxic to non-malignant cells. mdpi.com For instance, one derivative showed a higher selective toxicity towards oral cancer cells than the established chemotherapy drugs doxorubicin and melphalan. mdpi.com The potency of these cytotoxins was found to correlate with the electronic properties (sigma and sigma star values) of the substituents on the aryl rings. mdpi.com

| Compound Series | Tested Cell Lines | Assay Method | Key Findings | Source |

|---|---|---|---|---|

| 3,5-bis(arylidene) piperidin-4-ones | Leukemic and colon cancer cell lines | SRB assay | Some compounds showed equipotent cytotoxicity compared to doxorubicin. | researchgate.net |

| 2,6-diphenyl piperidin-4-one derivatives | Human breast cancer cell lines | Not specified | Showed equipotent cytotoxicity compared to 5-fluorouracil (B62378) and doxorubicin. | researchgate.net |

| 3,5-bis(benzylidene)-4-piperidones | Oral Carcinoma (Ca9-22, HSC-2, HSC-4), Colon Adenocarcinoma (Colo-205, HT-29), Lymphoid (CEM) | MTT assay | Demonstrated high tumor-selective toxicity. Some derivatives were more selective than doxorubicin. | mdpi.com |

Antimicrobial Activity Studies (in vitro bacterial/fungal assays)

Derivatives of 2,6-diphenylpiperidin-4-one have been the subject of numerous studies to evaluate their potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. researchgate.netbiomedpharmajournal.org These investigations typically employ in vitro methods like the tube dilution assay or disc diffusion method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net

A wide range of bacterial strains have been tested, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Vibrio cholerae. researchgate.netnih.gov Similarly, antifungal activity has been assessed against species such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. researchgate.netnih.gov

The results from these studies indicate that the piperidin-4-one scaffold is a promising template for developing new antimicrobial drugs. biomedpharmajournal.org For example, a series of 2,6-diaryl-3-(arylthio)piperidin-4-ones exhibited significant antibacterial and antifungal activity. nih.gov In another study, selenadiazole derivatives of piperidone were found to be particularly effective against both bacteria and fungi. tsijournals.com The introduction of different functional groups, such as thiosemicarbazones or N-nitroso groups, has also been shown to modulate the antimicrobial spectrum and potency of these compounds. biomedpharmajournal.orgnih.gov For instance, thiosemicarbazone derivatives of piperidin-4-one showed significantly enhanced antifungal activity compared to the parent piperidone compounds. biomedpharmajournal.org Some derivatives have demonstrated efficacy comparable to standard antibiotics like ampicillin (B1664943) and antifungals like terbinafine. biomedpharmajournal.org

| Compound/Derivative | Target Organisms | Key Findings | Source |

|---|---|---|---|

| 2,6-disubstituted piperidine-4-ones | S. aureus, B. subtilis (Gram+), Aspergillus niger (Fungus) | Compound 3(DAL-II) was highly effective against the tested organisms. | researchgate.net |

| Thiosemicarbazone derivatives | Various bacteria and fungi | Significant antifungal activity compared to parent piperidin-4-ones; comparable to terbinafine. | biomedpharmajournal.org |

| N-nitroso-2,6-diarylpiperidin-4-one semicarbazones | B. subtilis, S. aureus, E. coli, C. albicans | Showed moderate to very good antibacterial activity. | nih.gov |

| 2,6-diaryl-3-(arylthio)piperidin-4-ones | S. aureus, V. cholerae, S. typhi, E. coli, C. albicans, A. niger | Exhibited significant antibacterial and antifungal activity. | nih.gov |

| Selenadiazole derivatives | P. aeruginosa, S. aureus | Most effective against Gram-negative P. aeruginosa and Gram-positive S. aureus. | researchgate.net |

Material Science Properties Relevant to Pharmaceutical Design (e.g., dielectric analysis for formulation science)

The material science properties of piperidin-4-one derivatives are relevant to pharmaceutical design, particularly in the context of drug formulation and delivery. Dielectric analysis is one such characterization technique that provides insights into the electrical properties of a material, which can be significant for understanding drug-excipient interactions and predicting the behavior of a compound in a formulation. sharif.edu

Dielectric analysis involves measuring the response of a sample to an oscillating electric field over a range of frequencies. Key parameters derived from this analysis include the real part of susceptibility, which relates to the capacitance of the material. The measurements are typically conducted in a capacitance cell with a parallel plate geometry. sharif.edu

A study focusing on the dielectric analysis of novel bipodal and tripodal piperidin-4-ones highlighted the importance of these measurements for applications related to drug delivery. By characterizing the dielectric properties, researchers can better understand the molecular structure and dynamics, which are crucial for designing effective pharmaceutical formulations. While detailed data for 2,6-diphenyl-3-propylpiperidin-4-one itself is not specified, the investigation into structurally related piperidin-4-ones establishes the utility of this analytical method in the pharmaceutical development of this class of compounds. sharif.edu

Future Research Directions for 2,6 Diphenyl 3 Propylpiperidin 4 One

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of 2,6-diarylpiperidin-4-ones typically involves the Mannich condensation, a one-pot multicomponent reaction of an aromatic aldehyde, a ketone, and an amine source like ammonium (B1175870) acetate (B1210297). researchgate.netwho.int While effective, this method often yields a mixture of stereoisomers and can be limited in scope. Future research should prioritize the development of more sophisticated and efficient synthetic routes to 2,6-Diphenyl-3-propylpiperidin-4-one and its analogs.

A key area for exploration is the advancement of stereoselective synthetic methods. This could involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers, which is crucial for elucidating structure-activity relationships. Furthermore, the development of modular synthetic approaches would enable the rapid generation of a diverse library of derivatives with various substituents on the phenyl rings and different alkyl groups at the 3-position. Such a library would be invaluable for systematic biological screening and the optimization of lead compounds.

Moreover, exploring alternative synthetic strategies beyond the traditional Mannich reaction could lead to improved yields, milder reaction conditions, and greater functional group tolerance. This might include novel cyclization strategies or the use of modern synthetic technologies such as flow chemistry, which can offer enhanced control over reaction parameters and facilitate scalability.

Comprehensive Stereoisomer Synthesis and Evaluation

The this compound molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers. The spatial arrangement of the phenyl and propyl groups relative to the piperidin-4-one ring can significantly influence the molecule's biological activity and pharmacokinetic properties. Therefore, a critical future research direction is the systematic synthesis and characterization of all possible stereoisomers of this compound.

This endeavor will require the development of robust methods for both the separation of stereoisomeric mixtures and the stereospecific synthesis of each isomer. Advanced chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), will be essential for the isolation and purification of individual stereoisomers. Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, will be vital for the unambiguous determination of the relative and absolute stereochemistry of each isomer.

Once isolated and characterized, each stereoisomer should be subjected to a comprehensive biological evaluation to assess its specific pharmacological profile. This will provide a clear understanding of the stereochemical requirements for activity and guide the design of more potent and selective analogs.

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of the chemical reactivity and conformational behavior of this compound at the molecular level is essential for its rational design and application. Future research should focus on advanced mechanistic studies to elucidate the intricacies of its formation and its interactions with biological targets.

Computational chemistry will play a pivotal role in these investigations. High-level density functional theory (DFT) calculations can be employed to model the reaction mechanism of its synthesis, identifying transition states and intermediates to provide insights into the factors controlling stereoselectivity. researchgate.net Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the piperidin-4-one ring and the orientation of its substituents in different solvent environments. ijpbs.com This is particularly important as the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) can significantly impact its biological activity. chemrevlett.com

Experimental studies, such as kinetic analysis of the synthesis reaction and spectroscopic investigation of intermolecular interactions, will complement the computational work. These combined theoretical and experimental approaches will provide a detailed picture of the molecule's behavior, facilitating the prediction of its properties and its interactions with biological systems.

Design of Targeted Chemical Probes Based on the Scaffold

The 2,6-diphenylpiperidin-4-one scaffold presents an excellent foundation for the design and synthesis of targeted chemical probes. These probes can be invaluable tools for studying biological processes, identifying new drug targets, and visualizing molecular events in living systems.